(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11IN4O2S and its molecular weight is 474.28. The purity is usually 95%.
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Scientific Research Applications
Chemosensors Development
(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile and similar compounds have been explored for their potential as chemosensors. Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized, showing selectivity towards various cations, including Zn2+ and Ag+, using fluorescence spectroscopy. These findings indicate the compound's utility in detecting specific metal ions in different environments (Hranjec et al., 2012).
Anticancer Activities
Research into heteroarylacrylonitriles has demonstrated their in vitro cytotoxicity against human cancer cell lines, indicating potential for anticancer applications. The synthesis and testing of acrylonitriles, with various substituents, have led to insights into structure-activity relationships, highlighting the influence of specific substitutions on cytotoxic potency. This work points towards the development of new anticancer agents based on acrylonitrile derivatives (Sa̧czewski et al., 2004).
Antibacterial Properties
Compounds related to this compound have been synthesized and tested for their antibacterial activity. Specifically, derivatives like 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and thiadiazoles exhibit strong antibacterial effects against Staphylococcus aureus. This suggests their potential in developing new antibacterial agents (Hirao & Kato, 1971).
Optical Limiting and Photoprotection
Designed and synthesized thiophene dyes, including this compound derivatives, have shown significant potential in nonlinear optical limiting, useful for protecting human eyes and optical sensors. These materials are explored for their use in stabilizing light sources in optical communications, demonstrating the compound's versatility in optoelectronic applications (Anandan et al., 2018).
Corrosion Inhibition
The compound and its related tetrazoles have been investigated for their efficiency in inhibiting corrosion on mild steel in acidic environments. Studies show that these compounds effectively protect metal surfaces, suggesting their application in corrosion prevention technologies (Verma et al., 2016).
Properties
IUPAC Name |
(E)-3-(2-iodoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11IN4O2S/c19-15-3-1-2-4-16(15)21-10-13(9-20)18-22-17(11-26-18)12-5-7-14(8-6-12)23(24)25/h1-8,10-11,21H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFQLQYHUIOUBS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11IN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.